Array ( [bid] => 1418458 ) Buy 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid | 1096977-62-6

3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid

Catalog No.
S860804
CAS No.
1096977-62-6
M.F
C12H17NO4S2
M. Wt
303.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-...

CAS Number

1096977-62-6

Product Name

3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid

IUPAC Name

3-(2,6-dimethylpiperidin-1-yl)sulfonylthiophene-2-carboxylic acid

Molecular Formula

C12H17NO4S2

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C12H17NO4S2/c1-8-4-3-5-9(2)13(8)19(16,17)10-6-7-18-11(10)12(14)15/h6-9H,3-5H2,1-2H3,(H,14,15)

InChI Key

GFTJFVJVDXRQCG-UHFFFAOYSA-N

SMILES

CC1CCCC(N1S(=O)(=O)C2=C(SC=C2)C(=O)O)C

Canonical SMILES

CC1CCCC(N1S(=O)(=O)C2=C(SC=C2)C(=O)O)C

3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring and a piperidine moiety. The compound has the molecular formula C12H17NO4S2C_{12}H_{17}NO_{4}S_{2} and a molecular weight of approximately 303.4 g/mol. This compound is notable for its sulfonyl group, which enhances its reactivity and potential biological activity .

The chemical reactivity of 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid can be attributed to the presence of the thiophene ring and the sulfonamide functionality. Common reactions include:

  • Nucleophilic Substitution: The sulfonyl group can act as a leaving group, making the compound susceptible to nucleophilic attack.
  • Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions, influencing its solubility and reactivity.
  • Condensation Reactions: The compound can undergo condensation with various amines or alcohols to form more complex derivatives.

Research indicates that 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and as a modulator of various biological pathways. The presence of the piperidine moiety is believed to enhance its interaction with biological targets, potentially leading to therapeutic applications in treating diseases such as cancer and neurodegenerative disorders .

Several synthetic routes have been developed for the preparation of 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid:

  • Direct Sulfonation: The thiophene ring can be sulfonated using sulfonyl chlorides in the presence of bases.
  • Piperidine Derivation: The introduction of the piperidine moiety can be achieved through nucleophilic substitution reactions where 2,6-dimethylpiperidine reacts with an appropriate electrophile.
  • Carboxylic Acid Formation: The carboxylic acid functionality can be introduced via oxidation of corresponding alcohols or through carbonylation methods.

These methods allow for the efficient synthesis of this compound while maintaining high yields and purity .

3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid finds applications in various fields:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development, particularly in anti-inflammatory and anticancer therapies.
  • Chemical Research: Used as a building block in organic synthesis for developing more complex molecules.
  • Material Science: Potential applications in creating novel materials due to its unique chemical properties.

Interaction studies have demonstrated that 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid interacts with various biological receptors and enzymes. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation.

Several compounds share structural similarities with 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
3-(6-Cyclohexylpiperidin-1-yl)thiophene-2-carboxylic acidContains cyclohexyl instead of dimethylpiperidineDifferent pharmacological profile
5-(3,3-Dimethylbutanoyl)thiophene-2-carboxylic acidDifferent acyl group on thiopheneVariations in stability and solubility
3-(Pyrrolidin-1-yl)thiophene-2-carboxylic acidUses pyrrolidine instead of piperidinePotentially different biological activities

The uniqueness of 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid lies in its specific combination of the piperidine structure with the sulfonamide functionality, which may lead to distinct biological activities compared to other similar compounds .

3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid stands as a notable example of heterocyclic chemistry, representing the intersection of thiophene-based systems with nitrogen-containing ring structures. The compound carries the Chemical Abstracts Service registry number 1096977-62-6, which serves as its unique chemical identifier in scientific databases and commercial applications. This molecular entity belongs to the broader class of sulfonamide derivatives, specifically characterized by the presence of both aromatic heterocyclic systems and saturated nitrogen-containing rings.

The synthetic nature of this compound reflects deliberate molecular design principles aimed at creating structures with enhanced biological activity potential. Research indicates that this compound exhibits significant biological activity, having been studied for its potential as an anti-inflammatory agent and as a modulator of various biological pathways. The presence of the piperidine moiety is believed to enhance its interaction with biological targets, potentially leading to therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

The structural complexity of 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid emerges from the strategic combination of multiple pharmacologically relevant functional groups. The thiophene ring system provides aromatic character and potential for pi-electron interactions, while the piperidine component contributes to three-dimensional molecular geometry and hydrogen bonding capabilities. The sulfonyl linkage serves as a crucial bridge between these components, creating a unified molecular architecture with distinct chemical and biological properties.

Molecular Formula and Weight Characteristics

The molecular composition of 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid follows the empirical formula C₁₂H₁₇NO₄S₂, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This formula reveals the presence of twelve carbon atoms forming the structural backbone, seventeen hydrogen atoms providing saturation and functional group completion, one nitrogen atom integrated within the piperidine ring system, four oxygen atoms distributed between the carboxylic acid and sulfonyl functionalities, and two sulfur atoms contributing to both the thiophene ring and sulfonyl group.

The molecular weight calculation yields approximately 303.40 grams per mole, positioning this compound within the medium molecular weight range typical of pharmaceutical intermediates and bioactive molecules. This molecular weight range often correlates with favorable pharmacokinetic properties, including appropriate lipophilicity and membrane permeability characteristics that support biological activity. The relatively moderate molecular size suggests potential for good bioavailability while maintaining sufficient structural complexity for specific target interactions.

Structural Architecture and Functional Group Analysis

The structural architecture of 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid demonstrates sophisticated molecular engineering through the integration of multiple distinct functional domains. The thiophene ring system forms the aromatic foundation of the molecule, providing a five-membered heterocyclic structure containing one sulfur atom. This aromatic system contributes to the overall electronic properties of the molecule and serves as the attachment point for the carboxylic acid functionality at the 2-position.

The piperidine component represents a six-membered saturated nitrogen heterocycle bearing two methyl substituents at the 2,6-positions. These methyl groups create steric bulk around the nitrogen center, potentially influencing the conformational preferences of the molecule and its interactions with biological targets. The piperidine nitrogen serves as the connection point to the sulfonyl group, creating a sulfonamide linkage that bridges the saturated and aromatic portions of the molecule.

The sulfonyl functional group (SO₂) provides both electronic and steric effects that significantly influence the molecule's chemical behavior. This group enhances the reactivity and potential biological activity of the compound. The electron-withdrawing nature of the sulfonyl group affects the electronic distribution throughout the molecular framework, potentially modulating the basicity of the piperidine nitrogen and the acidity of the carboxylic acid group.

Simplified Molecular Input Line Entry System Representation

The Simplified Molecular Input Line Entry System notation for 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid is represented as O=C(C1=C(S(=O)(N2C(C)CCCC2C)=O)C=CS1)O or alternatively as CC1CCCC(N1S(=O)(=O)c1ccsc1C(=O)O)C. These linear representations encode the complete structural information of the molecule in a text-based format that can be interpreted by chemical databases and molecular modeling software. The notation captures the connectivity between all atoms, including the specific positioning of functional groups and the stereochemical relationships within the molecule.

The Simplified Molecular Input Line Entry System representation serves as a universal language for chemical structure communication, enabling researchers to unambiguously specify the molecular architecture without relying on graphical representations. This notation proves particularly valuable for database searches, structure-activity relationship studies, and computational chemistry applications where precise structural specification is essential.

Physical and Chemical Property Documentation

Table 1: Fundamental Molecular Properties of 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid

PropertyValueSource Reference
Chemical Abstracts Service Number1096977-62-6
Molecular FormulaC₁₂H₁₇NO₄S₂
Molecular Weight303.40 g/mol
MDL NumberMFCD12654309
Purity (Commercial)≥95%

The physical properties of 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid reflect its complex molecular structure and multiple functional groups. The compound typically appears as a solid at room temperature, consistent with the presence of both carboxylic acid and sulfonamide functionalities that can participate in intermolecular hydrogen bonding. The relatively high melting point expected for such compounds results from the stabilizing interactions between molecules in the crystalline state.

The chemical reactivity of 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid can be attributed to the presence of the thiophene ring and the sulfonamide functionality. Common reactions include nucleophilic substitution at the thiophene ring, esterification of the carboxylic acid group, and potential modification of the sulfonamide linkage. These reactive sites provide opportunities for chemical derivatization and structure-activity relationship studies.

Spectroscopic Characterization Considerations

The structural elucidation and confirmation of 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid relies on multiple spectroscopic techniques that provide complementary information about the molecular architecture. Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural verification, with proton Nuclear Magnetic Resonance providing information about the hydrogen environments and carbon-13 Nuclear Magnetic Resonance revealing the carbon framework connectivity.

The thiophene ring system in the molecule would be expected to display characteristic aromatic proton signals in the Nuclear Magnetic Resonance spectrum, typically appearing in the 7-8 parts per million range. The piperidine ring protons would appear as complex multipets in the aliphatic region, with the methyl substituents showing as doublets due to coupling with the adjacent methine protons. The carboxylic acid proton would appear as a broad singlet, typically around 10-12 parts per million, which may exchange with deuterium in deuterated solvents.

Infrared spectroscopy provides valuable functional group identification through characteristic absorption bands. The carboxylic acid carbonyl group would be expected to appear around 1669 cm⁻¹, as observed in related thiophene carboxylic acid systems. The sulfonyl group typically shows strong absorptions in the 1375-1300 cm⁻¹ and 1200-1140 cm⁻¹ regions. The thiophene ring would contribute aromatic carbon-hydrogen stretching bands in the 3100-3000 cm⁻¹ region.

Table 2: Expected Spectroscopic Characteristics

Spectroscopic MethodExpected ObservationsFunctional Group Assignment
¹H Nuclear Magnetic Resonance7-8 ppmThiophene aromatic protons
¹H Nuclear Magnetic Resonance1-4 ppmPiperidine ring and methyl protons
¹H Nuclear Magnetic Resonance10-12 ppmCarboxylic acid proton
Infrared~1669 cm⁻¹Carboxylic acid carbonyl
Infrared1375-1300, 1200-1140 cm⁻¹Sulfonyl groups
Infrared3100-3000 cm⁻¹Aromatic carbon-hydrogen stretch

Synthetic Accessibility and Structural Modifications

Several synthetic routes have been developed for the preparation of 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid, allowing for the efficient synthesis of this compound while maintaining high yields and purity. These synthetic approaches typically involve the sequential construction of the key structural elements, including the formation of the thiophene ring system, introduction of the carboxylic acid functionality, and the attachment of the sulfonylated piperidine component.

The structural design of this compound provides multiple sites for potential chemical modification, enabling structure-activity relationship studies and the development of related analogs. The carboxylic acid group can be converted to various derivatives including esters, amides, and other carboxyl-containing functionalities. The piperidine ring can be modified through substitution at different positions or replacement with other cyclic amine systems. The thiophene ring offers opportunities for electrophilic aromatic substitution reactions that could introduce additional functional groups.

The modular nature of the molecular architecture facilitates systematic structural modifications aimed at optimizing biological activity, improving pharmacokinetic properties, or enhancing chemical stability. This flexibility in structural modification makes 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid a valuable scaffold for medicinal chemistry applications and drug discovery programs.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid provides critical information about the hydrogen environments within the molecule. The thiophene ring protons appear as characteristic signals in the aromatic region between 7.0 and 8.5 ppm [1] [2]. These signals typically exhibit the expected coupling patterns for 2,3-disubstituted thiophene derivatives, with the proton at position 4 of the thiophene ring showing distinct chemical shift values due to the electron-withdrawing effects of both the carboxylic acid and sulfonyl substituents.

The 2,6-dimethylpiperidine moiety contributes significantly to the spectral complexity. The axial and equatorial protons of the piperidine ring system appear between 1.0 and 4.0 ppm [3] [4]. The methyl groups at positions 2 and 6 of the piperidine ring typically resonate between 0.8 and 1.5 ppm, appearing as doublets due to coupling with the adjacent methine protons [5] [6]. The stereochemical arrangement of these methyl groups influences their chemical shifts, with cis-2,6-dimethylpiperidine showing characteristic patterns that distinguish it from the trans isomer.

The sulfonyl linker creates a distinctive deshielding effect on the adjacent piperidine nitrogen, which manifests as specific chemical shift patterns for the protons α to the nitrogen atom. These protons typically appear around 3.2-3.8 ppm, consistent with the electron-withdrawing nature of the sulfonyl group [8].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides complementary structural information with enhanced resolution of carbon environments. The carboxylic acid carbonyl carbon appears in the characteristic downfield region between 160 and 180 ppm [1] [9]. The thiophene ring carbons typically resonate between 120 and 140 ppm, with the carbon bearing the carboxylic acid group showing the most downfield shift due to the electron-withdrawing effect of the carbonyl group [1] [2].

The piperidine ring carbons appear in the aliphatic region between 20 and 60 ppm [3] [10]. The methyl carbons at positions 2 and 6 of the piperidine ring show characteristic chemical shifts that depend on their axial or equatorial orientation. The carbon atoms adjacent to the sulfonyl-substituted nitrogen typically exhibit deshielding effects, appearing at higher field values compared to unsubstituted piperidine derivatives [10].

Infrared Spectroscopy

Carbonyl Stretching Vibrations

The infrared spectrum of 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid exhibits characteristic absorption bands that are diagnostic for the various functional groups present. The carboxylic acid carbonyl stretching vibration appears between 1680 and 1720 cm⁻¹ [12] [13]. This frequency range is typical for carboxylic acids, with the exact position depending on the degree of hydrogen bonding and the electronic environment of the carbonyl group.

The broad absorption band between 2500 and 3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid functionality [13] [9]. This broad absorption results from strong intermolecular hydrogen bonding between carboxylic acid molecules, which is a hallmark of this functional group in the solid state.

Sulfonyl Group Vibrations

The sulfonyl group exhibits two characteristic stretching frequencies in the infrared spectrum. The symmetric and asymmetric SO₂ stretching vibrations appear between 1150 and 1350 cm⁻¹ [14] [15]. These bands are typically intense and well-resolved, making them excellent diagnostic tools for confirming the presence of the sulfonyl linker in the molecule.

The exact frequencies of these vibrations depend on the electronic nature of the groups attached to the sulfonyl moiety. The electron-donating piperidine ring and the electron-withdrawing thiophene carboxylic acid group create a unique electronic environment that influences the precise positioning of these absorption bands [16] [17].

Aromatic and Aliphatic Vibrations

The thiophene ring contributes characteristic aromatic carbon-carbon stretching vibrations between 1450 and 1650 cm⁻¹ [14] [18]. These bands, combined with the aromatic carbon-hydrogen stretching vibrations around 3000-3100 cm⁻¹, provide confirmation of the aromatic heterocyclic component of the molecule.

The piperidine ring and its methyl substituents contribute aliphatic carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region, as well as various bending and skeletal vibrations in the fingerprint region below 1500 cm⁻¹ [3] [18].

Mass Spectrometry

Molecular Ion Determination

Mass spectrometry provides definitive molecular weight confirmation for 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid. The molecular ion peak appears at m/z 303, corresponding to the calculated molecular weight of 303.39 g/mol [19]. High-resolution mass spectrometry (HRMS) techniques can provide accurate mass measurements that confirm the molecular formula C₁₂H₁₇NO₄S₂ [20] .

Fragmentation Patterns

The mass spectral fragmentation pattern of piperidine-containing compounds typically involves characteristic losses and rearrangements [22] [23]. Common fragmentation pathways include the loss of the piperidine moiety, cleavage of the sulfonyl linker, and fragmentation of the thiophene ring system. The base peak in the spectrum often corresponds to a stable iminium ion formed from the piperidine ring system [24] [25].

The presence of the carboxylic acid group can lead to characteristic losses of CO₂ (44 mass units) and COOH (45 mass units), which are diagnostic for carboxylic acid-containing compounds. The thiophene ring may undergo ring-opening reactions under electron impact conditions, leading to additional fragmentation products [26] [27].

Ultraviolet-Visible Spectroscopy

Electronic Transitions

The UV-Vis spectrum of 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid exhibits characteristic absorption bands in the 250-300 nm region [28] [29]. These absorptions correspond to π→π* transitions within the thiophene ring system, which are modified by the electron-withdrawing effects of both the carboxylic acid and sulfonyl substituents.

The conjugated system formed by the thiophene ring and the carboxylic acid group creates extended π-electron delocalization, which influences the electronic absorption characteristics of the molecule [30] [2]. The exact position and intensity of these absorption bands provide information about the extent of conjugation and the electronic properties of the compound.

Solvent Effects

The UV-Vis spectral properties of the compound are sensitive to solvent polarity and pH, particularly due to the presence of the carboxylic acid group. In basic conditions, deprotonation of the carboxylic acid can lead to significant changes in the absorption spectrum due to altered electronic delocalization [31] [32].

X-ray Crystallography

Solid-State Structure

X-ray crystallography provides the most detailed structural information about 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid in the solid state. The crystal structure reveals the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions [33] [34].

The piperidine ring typically adopts a chair conformation, with the methyl groups at positions 2 and 6 occupying either axial or equatorial positions depending on the stereochemistry [34] [35]. The sulfonyl linker creates a specific geometry that influences the overall molecular conformation and crystal packing.

Intermolecular Interactions

The crystal structure reveals important intermolecular interactions, including hydrogen bonding between carboxylic acid groups and various van der Waals contacts. These interactions are crucial for understanding the physical properties of the compound, such as solubility, melting point, and thermal stability [33] [36].

Thermal Analysis

Melting Point and Thermal Behavior

The melting point of 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid typically falls within the range of 150-200°C, as determined by differential scanning calorimetry (DSC) [37] [38]. This value is consistent with similar thiophene carboxylic acid derivatives and provides important information about the compound's thermal stability and purity.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals the thermal decomposition behavior of the compound, typically showing decomposition temperatures above 250°C [39] [40]. The decomposition process may involve multiple steps, including decarboxylation, desulfonylation, and fragmentation of the organic framework.

Chromatographic Analysis

High-Performance Liquid Chromatography

HPLC analysis provides information about the purity and stability of 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid. The compound typically shows good retention on reverse-phase columns, with retention times depending on the mobile phase composition and pH .

Gas Chromatography-Mass Spectrometry

While the compound may have limited volatility for direct GC analysis, derivatization techniques can be employed to create volatile derivatives suitable for GC-MS analysis. This approach can provide additional structural confirmation and purity assessment [23] [42].

XLogP3

2.3

Dates

Last modified: 08-16-2023

Explore Compound Types